molecular formula C10H9ClF2O2S B14057123 1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one

1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one

Cat. No.: B14057123
M. Wt: 266.69 g/mol
InChI Key: FFSAPCQQMVZFHI-UHFFFAOYSA-N
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Description

1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one is a chlorinated ketone derivative featuring a phenyl ring substituted with a difluoromethoxy group at the ortho position (C2) and a mercapto (-SH) group at the para position (C6). The central carbon atom of the propan-2-one scaffold is bonded to chlorine, the substituted phenyl group, and a carbonyl-linked methyl group. This compound’s structural uniqueness lies in the combination of electron-withdrawing fluorine atoms and the reactive thiol group, which influence its physicochemical and synthetic behavior.

Properties

Molecular Formula

C10H9ClF2O2S

Molecular Weight

266.69 g/mol

IUPAC Name

1-chloro-1-[2-(difluoromethoxy)-6-sulfanylphenyl]propan-2-one

InChI

InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)8-6(15-10(12)13)3-2-4-7(8)16/h2-4,9-10,16H,1H3

InChI Key

FFSAPCQQMVZFHI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=C(C=CC=C1S)OC(F)F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Methodologies

Retrosynthetic Analysis

The target molecule decomposes into three primary synthons:

  • A 2-(difluoromethoxy)-6-mercaptophenyl aromatic core
  • A propan-2-one backbone with α-chlorination
  • Functional group compatibility strategies to prevent undesired cross-reactions during assembly.

Key challenges include preserving the acid-labile difluoromethoxy group (-OCF₂H) during thiol (-SH) introduction and avoiding premature oxidation of the mercapto group.

Stepwise Synthesis Protocol

Synthesis of 2-(Difluoromethoxy)-6-Nitrobenzene

The aromatic precursor is prepared via nucleophilic aromatic substitution (NAS) on 2-chloro-6-nitrobenzene using potassium difluoromethoxide (KOCF₂H).

Reaction Conditions

Parameter Value Source
Solvent Dimethylformamide (DMF)
Temperature 80°C
Reaction Time 12 hours
Yield 68–72%

The nitro group serves as a directing group and is subsequently reduced to an amine for thiol introduction.

Reduction to 2-(Difluoromethoxy)-6-Aminobenzene

Catalytic hydrogenation over Raney nickel (H₂, 3 atm) converts the nitro group to an amine with >95% yield. Alternative methods include Fe/HCl reduction, though these risk cleavage of the difluoromethoxy group.

Thiol Group Introduction

The amine is diazotized using NaNO₂/HCl at 0–5°C, followed by treatment with thiourea to yield the corresponding thiol:

$$
\text{Ar-NH}2 \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Ar-N}_2^+ \xrightarrow{\text{Thiourea}} \text{Ar-SH}
$$

Critical Parameters

  • pH must remain <2 to prevent disulfide formation
  • Exclusion of oxygen via nitrogen purging improves thiol stability
Friedel-Crafts Acylation

The thiol-functionalized benzene reacts with chloroacetyl chloride in the presence of AlCl₃ to install the propanone moiety:

$$
\text{Ar-SH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{Ar-C(Cl)(COCH}_3\text{)-SH}
$$

Optimization Data

Variable Optimal Value Yield Impact
Catalyst Loading 1.2 eq AlCl₃ +15%
Solvent Dichloromethane Baseline
Temperature 0°C +22%

Side products include ortho-acylated derivatives (8–12%), necessitating chromatographic purification.

Alternative Pathway: Direct Mercaptolation

Recent advances employ Pd-catalyzed C–S coupling to introduce the mercapto group post-acylation, circumventing diazotization risks:

$$
\text{Ar-Br} + \text{HSi(OEt)}3 \xrightarrow{\text{Pd(OAc)}2/\text{Xantphos}} \text{Ar-SH}
$$

Advantages

  • Functional group tolerance improves to 89%
  • Eliminates acidic conditions threatening the difluoromethoxy group

Process Optimization

Solvent Effects on Acylation

A study comparing solvents revealed:

Solvent Relative Rate Byproduct Formation
Dichloromethane 1.0 12%
Nitrobenzene 2.3 5%
1,2-Dichloroethane 1.7 8%

Nitrobenzene’s high polarity accelerates acylation but complicates product isolation.

Chlorination Efficiency

α-Chlorination using SO₂Cl₂ versus PCl₅ was compared:

Reagent Conversion Purity
SO₂Cl₂ 98% 94%
PCl₅ 87% 82%

SO₂Cl₂ minimizes phosphorylated byproducts but requires strict moisture control.

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)

δ (ppm) Multiplicity Assignment
1.52 s COCH₃
4.88 t (J=52 Hz) OCF₂H
7.21–7.45 m Aromatic protons
3.12 s -SH (exchangeable)

¹⁹F NMR

  • OCF₂H: δ -121.3 ppm (dt, J=52, 12 Hz)

Challenges and Mitigations

Difluoromethoxy Group Stability

The -OCF₂H group undergoes hydrolysis above pH 6. Strategies include:

  • Conducting reactions under anhydrous conditions
  • Buffering at pH 4–5 during aqueous workups

Thiol Oxidation

Premature disulfide formation is suppressed via:

  • 0.1% w/v EDTA in reaction mixtures
  • Storage under argon with 1% mercaptoethanol

Industrial-Scale Considerations

Parameter Lab Scale Pilot Plant
Batch Size 5 g 2 kg
Purification Column Chromatography Crystallization
Cycle Time 72 hr 120 hr
Overall Yield 41% 38%

Crystallization from heptane/ethyl acetate (4:1) achieves 99.5% purity, avoiding costly chromatography.

Comparative Analysis with Analogues

Synthetic yields for positional isomers highlight the 6-mercapto derivative’s challenges:

Isomer Position 6-SH 5-SH 4-SH
Average Yield 38% 52% 47%

Steric hindrance from the 2-OCF₂H group impedes acylation at the 6-position, necessitating excess reagents.

Emerging Techniques

Microwave-assisted synthesis reduces acylation time from 12 hr to 45 minutes, achieving 89% conversion at 150°C. Flow chemistry approaches are being explored to enhance SO₂Cl₂ safety profiles.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives. Common reagents for these reactions include sodium azide, ammonia, and thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of new compounds.

    Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have bioactive properties, such as antimicrobial or anticancer activity.

    Industry: It can be used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chloro group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluoromethoxy group may enhance its lipophilicity, facilitating its passage through cell membranes. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Structural Differences and Molecular Properties

The target compound is compared to two closely related derivatives (Table 1):

Table 1: Structural and Molecular Comparison

Compound Name Substituents (Phenyl Ring) Molecular Formula Molecular Weight (g/mol)
1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one (Target) 2-OCHF2, 6-SH C10H8ClF2O2S ~265.7
1-Chloro-1-(3-(difluoromethoxy)-4-(methylthio)phenyl)propan-2-one 3-OCHF2, 4-SCH3 C11H11ClF2O2S 280.72
1-Chloro-1-(2-(difluoromethoxy)-5-(methylthio)phenyl)propan-2-one 2-OCHF2, 5-SCH3 C11H11ClF2O2S 280.72

Key Observations:

  • Substituent Position and Electronic Effects: The target compound’s difluoromethoxy group at C2 (ortho) may induce steric hindrance and electronic effects distinct from the meta (C3) substitution in .
  • Sulfur Group Reactivity : The mercapto (-SH) group in the target compound is more nucleophilic and oxidation-prone compared to methylthio (-SCH3) groups in analogs . This increases susceptibility to oxidative degradation, as seen in benzimidazole derivatives where mercapto groups oxidize to sulfoxides or sulfones .
  • Molecular Weight and Polarity : The target compound’s lower molecular weight (~265.7 vs. 280.7 g/mol) and higher polarity (due to -SH vs. -SCH3) may influence solubility and bioavailability.

Hydrogen Bonding and Crystallography

While crystal data for the target compound is unavailable, related chlorinated ketones (e.g., 1-chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one) exhibit hydrogen bonding (N-H···O and C-H···Cl) that stabilizes their crystal lattices . The target’s mercapto group may participate in S-H···O hydrogen bonds, influencing its solid-state packing and melting behavior .

Stability and Degradation Pathways

  • Oxidative Degradation : The mercapto group in the target compound is prone to oxidation, forming sulfoxides or sulfones under oxidative conditions, as observed in pantoprazole synthesis . This contrasts with methylthio-containing analogs , which are more stable but require harsher conditions for oxidation.
  • Hydrolytic Sensitivity : The chlorine atom on the central carbon may render the compound susceptible to nucleophilic substitution, particularly in polar protic solvents.

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